BENGHE Foundational & Exploratory

Check Availability & Pricing

(2S,3R)-LP99: An Inactive Stereoisomer in the
Context of Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (25,3R)-LP99

Cat. No.: B15571067

An in-depth analysis of the available scientific literature reveals that (2S,3R)-LP99 does not
play a significant role in chromatin remodeling. This conclusion is based on the finding that it is
the inactive enantiomer of the potent and selective BRD7 and BRD9 bromodomain inhibitor,
LP99. The active stereoisomer, (2R,3S)-LP99, is the compound that has been shown to
engage with epigenetic machinery.

LP99, a quinolone-fused lactam, has been identified as the first potent and selective inhibitor of
the BRD7 and BRD9 bromodomains.[1] These proteins are integral components of chromatin
remodeling complexes and are involved in the regulation of gene expression. The inhibition of
their association with acetylated histones is a key mechanism for modulating chromatin
structure and function.

Crucially, the biological activity of LP99 is highly dependent on its stereochemistry. Isothermal
titration calorimetry (ITC) analysis has demonstrated that the (2R,3S) enantiomer, referred to
as LP99, is the most potent compound, with a dissociation constant (KD) of 99 nM against
BRD9.[1] In stark contrast, the (2S,3R) enantiomer of LP99 showed no detectable binding to
BRD9 in the same assay.[1]

This lack of binding activity for the (2S,3R) stereoisomer indicates that it does not effectively
interact with the BRD9 bromodomain, and by extension, is unlikely to inhibit its function in
chromatin remodeling. Therefore, a detailed technical guide on the role of (2S,3R)-LP99 in this
process would be centered on its inactivity.

© 2025 BenchChem. All rights reserved. 1/3 Tech Support


https://www.benchchem.com/product/b15571067?utm_src=pdf-interest
https://www.benchchem.com/product/b15571067?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4449114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4449114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4449114/
https://www.benchchem.com/product/b15571067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The Active Enantiomer: (2R,3S)-LP99

The active enantiomer, (2R,3S)-LP99, serves as a valuable chemical probe for studying the
biological functions of BRD7 and BRD?. Its ability to inhibit the association of these
bromodomains with acetylated histones has implications for understanding their role in
inflammatory cytokine regulation and as potential targets for anti-inflammatory therapies.[1]

Conclusion

In the context of chromatin remodeling, the focus of research and drug development is on the
active (2R,3S)-LP99 stereoisomer. The (2S,3R)-LP99 enantiomer, due to its demonstrated lack
of binding to the BRD9 bromodomain, is considered inactive in this regard. Therefore, it does
not have a recognized role in the modulation of chromatin structure or function. Any
investigation into the biological effects of LP99 on chromatin remodeling should exclusively
utilize the active (2R,3S) stereoisomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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